1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one is a chemical compound belonging to the class of imidazolidinones. It features a bromine atom at the fourth position and a fluorine atom at the third position on a phenyl ring, which is attached to an imidazolidinone core. This unique structure makes it a subject of interest for various scientific studies and applications, particularly in medicinal chemistry and materials science .
The compound is classified under imidazolidinones, which are five-membered heterocyclic compounds containing both nitrogen and oxygen. It can be sourced from chemical suppliers or synthesized in laboratory settings. Its chemical structure can be represented by the International Union of Pure and Applied Chemistry name: 1-(4-bromo-3-fluorophenyl)imidazolidin-2-one, with the CAS number 1503577-74-9 .
The synthesis of 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 4-bromo-3-fluoroaniline with ethyl chloroformate to form an intermediate. This intermediate then undergoes cyclization with ethylenediamine under controlled conditions to yield the desired imidazolidinone compound .
The molecular formula for 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one is C10H8BrF N2O. The compound features a phenyl ring substituted with bromine and fluorine atoms, linked to an imidazolidinone moiety.
Key structural data include:
1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one can undergo various chemical transformations:
Common reagents include:
The products formed depend on the specific reagents and conditions employed during these reactions.
The mechanism of action for 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one involves its interaction with biological targets such as enzymes or receptors. The halogen atoms (bromine and fluorine) can participate in halogen bonding, influencing binding affinities and modulating biological activity.
Relevant data from empirical studies should be referenced for precise values regarding melting point, boiling point, solubility, etc. .
1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one has several applications across various scientific fields:
This compound's unique structural features make it a candidate for further research in drug discovery and development, as well as in the synthesis of specialty chemicals tailored for specific applications in industry and research settings.
The core synthesis of 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one relies on cyclization reactions between halogenated anilines and bifunctional carbonyl reagents. A predominant route involves the reaction of 4-bromo-3-fluoroaniline with ethyl isocyanate under acidic conditions. This method facilitates nucleophilic attack by the aniline nitrogen on the isocyanate carbon, followed by intramolecular cyclization to form the imidazolidin-2-one core. The reaction proceeds via a carbamate intermediate, which undergoes ring closure upon heating (80–100°C) to yield the target compound .
Alternative pathways include the use of 2-chloroethyl isocyanate, where the chloro moiety acts as a leaving group, enabling ring formation under milder conditions. However, this route often requires stoichiometric bases like triethylamine to neutralize HCl byproducts, complicating purification. Reported yields for these cyclization strategies range from 65–85% after crystallization, with purity highly dependent on reaction time and temperature control .
Table 1: Cyclization Routes for 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one
Precursor | Reagent | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
4-Bromo-3-fluoroaniline | Ethyl isocyanate | HCl, 100°C, 6 h | 78 | ≥95 |
4-Bromo-3-fluoroaniline | 2-Chloroethyl isocyanate | Et₃N, DMF, 60°C, 12 h | 65 | 90 |
4-Bromo-3-fluoroaniline | Urea | PPE*, 120°C, 3 h | 72 | 92 |
PPE: Polyphosphoric ester [3]
Microwave-assisted cyclization using polyphosphoric ester (PPE) as a mediator significantly enhances reaction efficiency, reducing processing times to 3–5 minutes while improving yields to >90%. This method minimizes side products like symmetric ureas, which commonly plague traditional thermal approaches [3].
The 4-bromo-3-fluorophenyl moiety in 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one serves as a critical handle for downstream functionalization. The ortho-positioned bromine and fluorine atoms exhibit distinct electronic effects: Bromine acts as a strong leaving group suitable for metal-catalyzed cross-coupling (e.g., Suzuki, Heck), while fluorine participates in dipole-dipole interactions with biological targets, enhancing binding affinity. This dual functionality makes the compound a versatile intermediate for pharmaceuticals, particularly CYP17 inhibitors used in oncology [6].
The electron-withdrawing nature of the halogens (Hammett constants: σₘF = 0.34, σₘBr = 0.39) acidifies the aromatic C–H bonds, facilitating direct ortho-lithiation at −78°C. This enables the introduction of aldehydes, carboxylates, or other electrophiles for structural diversification. Notably, fluorine’s small atomic radius prevents steric hindrance during metallation, a limitation observed in bulkier halogenated analogs [6] [4].
Table 2: Halogen Effects on Reactivity and Applications
Halogen Position | Electronic Contribution | Key Reactivity | Application Target |
---|---|---|---|
4-Bromo | σₘ = 0.39 (strong electron withdrawal) | Pd⁰-catalyzed cross-coupling | Anticancer agents (CYP17 inhibition) |
3-Fluoro | σₘ = 0.34 (moderate electron withdrawal) | Halogen bonding (Biological targets) | Antimicrobial scaffolds |
Combined 4-Br/3-F | Enhanced electrophilicity | Ortho-lithiation, nucleophilic substitution | Bifunctional drug intermediates |
Industrial-scale applications prioritize halogen retention during synthesis, as premature dehalogenation reduces the compound’s utility. Optimization studies confirm that maintaining reaction pH >7 and temperatures <120°C prevents reductive dehalogenation, a common side reaction in acidic or high-temperature environments [6].
Solvent polarity and catalyst selection profoundly influence cyclization efficiency for 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one. Polar aprotic solvents like DMF and acetonitrile are optimal, solubilizing both aniline and isocyanate precursors while facilitating acid-catalyzed ring closure. By contrast, protic solvents (e.g., ethanol) promote competing hydrolysis, reducing yields by 15–30% .
Catalytic systems are essential for suppressing dimerization. Lewis acids such as ZnCl₂ or TiCl₄ (5–10 mol%) coordinate with the isocyanate oxygen, enhancing electrophilicity and regioselectivity. When paired with organocatalysts like DMAP (4-dimethylaminopyridine), yields improve to >90% by accelerating carbamate formation. Notably, catalyst loadings above 15 mol% induce epimerization at chiral centers if present, necessitating precise stoichiometric control [6].
Microwave irradiation synergizes with solvent/catalyst systems, reducing reaction times from hours to minutes. For example, cyclization in DMF with 5 mol% ZnCl₂ under microwave heating (150°C, 10 min) achieves 92% yield versus 78% under conventional reflux [3].
Scaling 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one synthesis introduces challenges in reaction exotherm management, purification, and halogen stability. The cyclization step is highly exothermic, requiring controlled reagent addition and jacketed reactors to maintain temperatures below 100°C and prevent runaway reactions. Continuous flow reactors mitigate this by enabling rapid heat transfer and shorter residence times, achieving throughputs of >50 kg/day with consistent purity (99.5%) .
Purification complexities arise from residual metal catalysts and symmetric urea byproducts. Solvent extraction (water/ethyl acetate biphasic systems) followed by activated carbon treatment removes heavy metals, while crystallization from toluene/heptane mixtures eliminates ureas. These steps add cost, increasing production expenses by ~20% compared to non-halogenated analogs .
Halogen stability during storage demands inert atmospheres (N₂ or Ar) to prevent radical-mediated degradation. Accelerated stability studies (40°C/75% RH) show the compound maintains >95% purity for 6 months when packaged with oxygen scavengers .
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8